GNE-131

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

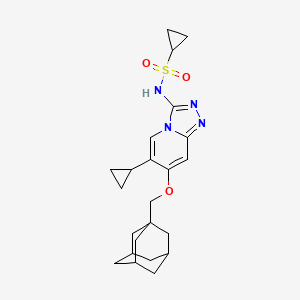

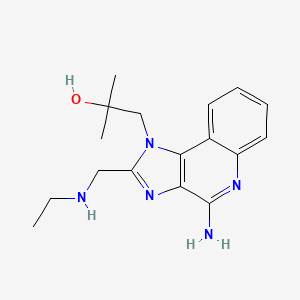

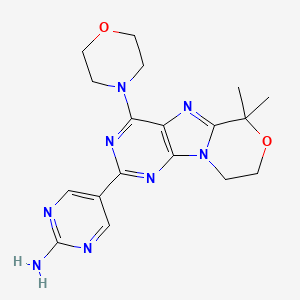

GNE-131 is a potent and selective hNaV1.7 inhibitor (Na V1.7 IC50 = 3 nM) for the treatment of pain . It has shown excellent potency, good in vitro metabolic stability, and low in vivo clearance in mouse, rat, and dog .

Synthesis Analysis

Based on the facts that many reported Nav1.7-selective inhibitors contain aryl sulfonamide fragments, a series of compounds with ethanoanthracene and aryl sulfonamide moieties were designed and synthesized . Among those compounds, GNE-131, with an innovative acyl group replacing a triazole group and a large hydrophobic adamantyl group as its side chain, showed good in vivo efficacy .Molecular Structure Analysis

The molecular formula of GNE-131 is C23H30N4O3S . It has an innovative acyl group replacing a triazole group and a large hydrophobic adamantyl group as its side chain .Chemical Reactions Analysis

GNE-131 shows moderate clearance in human liver microsomes and excellent functional activity against human NaV1.7 . It also shows low in vivo clearance in mouse, rat, and dog .Physical And Chemical Properties Analysis

The molecular weight of GNE-131 is 442.57 . It has 5 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen

Medical Applications :

- Cancer Therapy : I-131 is effective in treating differentiated papillary and follicular cancers of the thyroid gland. It targets thyroid cells and can cause dose-related damage to salivary gland parenchyma, leading to various complications (Mandel & Mandel, 2003).

- Combined Radio- and Photothermal Therapy : I-131 labeled reduced graphene oxide has shown promise in cancer treatment, enhancing cellular uptake and improving radio-therapeutic efficacy against cancer cells. It facilitates nuclear imaging-guided combined radiotherapy and photothermal therapy (Chen et al., 2015).

- Targeted SPECT Imaging and Radiotherapy : I-131 labeled multifunctional dendrimers have been developed for targeted single-photon emission computed tomography (SPECT) imaging and radiotherapy of tumors, showing potential for different cancer types (Zhu et al., 2015).

- Radioprotection and Antimutagenic Activities : Beta-carotene has demonstrated radioprotective and antimutagenic activity against the biological effects of I-131 in Wistar rats, suggesting potential for human health protection (Berti et al., 2014).

Environmental Applications :

- Atmospheric Removal Times : Research following the Fukushima Dai-ichi nuclear accident provided estimates for the atmospheric removal times of aerosol-bound radionuclides like I-131, crucial for air quality and climate model predictions (Kristiansen et al., 2012).

Production and Research :

- Production Techniques : Studies have explored efficient methods for producing I-131 using research reactors, which is essential for medical and research applications (Achoribo et al., 2012).

Nuclear Medicine Guidelines :

- Guidelines for Therapy : Comprehensive guidelines have been established for using I-131 in medical treatments, particularly for neuro-ectodermal tumors (Giammarile et al., 2008).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[7-(1-adamantylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O3S/c28-31(29,18-3-4-18)26-22-25-24-21-8-20(19(12-27(21)22)17-1-2-17)30-13-23-9-14-5-15(10-23)7-16(6-14)11-23/h8,12,14-18H,1-7,9-11,13H2,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPERPEQIXLOVIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN3C(=NN=C3NS(=O)(=O)C4CC4)C=C2OCC56CC7CC(C5)CC(C7)C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[7-(1-adamantylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl]cyclopropanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone](/img/structure/B607594.png)

![3-Ethyl-5-isothiocyanato-N-[2-(4-piperidin-1-ylphenyl)ethyl]-1H-indole-2-carboxamide](/img/structure/B607604.png)

![N-[(2R)-1-[[(2R,3R)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607605.png)

![N-[(2S)-3-cyclohexyl-1-[[(2S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607607.png)

![(2s)-2-({2-[1-(Propan-2-Yl)-1h-1,2,4-Triazol-5-Yl]-5,6-Dihydroimidazo[1,2-D][1,4]benzoxazepin-9-Yl}oxy)propanamide](/img/structure/B607616.png)